4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
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Overview
Description
4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a crucial building block in the synthesis of various drug candidates . Its structure comprises a benzamide core with multiple substituents, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and optimization of yield. The reaction conditions include the use of acylating reagents and specific temperature and pressure settings to ensure high selectivity and conversion rates .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale continuous flow processes. These processes are designed to maximize efficiency and yield while minimizing the consumption of reagents and the formation of by-products . The use of microreactor systems in industrial production allows for the precise control of reaction kinetics and the optimization of reaction conditions to achieve high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide undergoes various chemical reactions, including acylation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzoic anhydride for acylation and hydrogen for reduction . The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield. For example, the acylation reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Major Products Formed: The major products formed from the reactions of this compound include various acylated and reduced derivatives . These derivatives are often used as intermediates in the synthesis of more complex organic molecules and drug candidates .
Scientific Research Applications
4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, it serves as an intermediate in the development of drug candidates with potential therapeutic effects . Additionally, this compound is used in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and other medicinal compounds .
Mechanism of Action
The mechanism of action of 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to various biological effects, including the inhibition or activation of specific cellular pathways . The precise molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide include other benzamide derivatives and acylated aromatic amines . These compounds share similar structural features and chemical properties, making them useful for comparison in research and development.
Uniqueness: The uniqueness of this compound lies in its specific substituents and their arrangement on the benzamide core . This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-methyl-N-[1-(3-methylanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-16-11-13-19(14-12-16)23(27)25-22(21(26)18-8-4-3-5-9-18)24-20-10-6-7-17(2)15-20/h3-15,22,24H,1-2H3,(H,25,27) |
InChI Key |
DLXSGSSTHQVPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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